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Introduction
BCY17901 is a bicyclic peptide with a molecular weight of approximately 2 kDa that

demonstrates high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2] TfR1

is a receptor that is highly expressed on the surface of cardiomyocytes and undergoes

constitutive endocytosis, making it an ideal target for the delivery of therapeutic molecules into

these cells.[1] By conjugating antisense oligonucleotides (ASOs) and small interfering RNAs

(siRNAs) to BCY17901, their delivery to and potency within skeletal and cardiac muscles are

significantly enhanced.[1][2] This ligand-conjugated antisense (LICA) technology offers a

promising platform for the treatment of diseases affecting the heart and skeletal muscle.[1][2]

This document provides detailed application notes and protocols for utilizing BCY17901 in

studying gene function in cardiomyocytes.

Data Presentation
The conjugation of ASOs and siRNAs to BCY17901 leads to a robust and dose-responsive

knockdown of target genes in cardiomyocytes.
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Target
Gene

Molecule
Type

Delivery
Method

Dose
(ASO
equivalen
ts)

% Target
Reductio
n in Heart

Animal
Model

Referenc
e

Malat1 ASO
Intravenou

s
3 mg/kg

Not

specified,

but robust

reduction

observed

Human

TfR1 KI

mice

[1]

Malat1 ASO
Intravenou

s
10 mg/kg

Not

specified,

but robust

reduction

observed

Human

TfR1 KI

mice

[1]

MALAT1 ASO
Not

specified

Not

specified
63%

Non-

human

primates

[1]

HPRT siRNA
Not

specified

Not

specified
75%

Non-

human

primates

[1]

Dmpk ASO
Intravenou

s
3.5 mg/kg

Significant

enhancem

ent over

unconjugat

ed ASO

Human

TfR1 KI

mice

[1]

Table 1: In Vivo Efficacy of BCY17901-Conjugated Oligonucleotides in Cardiac Tissue.
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Parameter
BCY17901-ASO
Conjugate

Unconjugated ASO Reference

ASO Uptake in

Cardiomyocytes
Enhanced Lower [1]

Target RNA Reduction

in Cardiomyocytes
Robust Minimal [1]

Table 2: Comparison of Conjugated vs. Unconjugated ASO in Human TfR1 KI Mice Hearts.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BCY17901 and a typical

experimental workflow for its application in cardiomyocyte gene function studies.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.thermofisher.com/np/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/protein-biology-application-notes/one-hour-procedure-isolate-primary-cardiomyocytes-neonatal-mouse-rat-hearts.html
https://www.thermofisher.com/np/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/protein-biology-application-notes/one-hour-procedure-isolate-primary-cardiomyocytes-neonatal-mouse-rat-hearts.html
https://www.benchchem.com/product/b15583150?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of BCY17901-Mediated Oligonucleotide Delivery
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Caption: BCY17901-oligonucleotide delivery mechanism.
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Experimental Workflow for Gene Function Studies
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Caption: Experimental workflow using BCY17901.

Experimental Protocols
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Primary Cardiomyocyte Isolation and Culture (from
Neonatal Mice/Rats)
This protocol describes the isolation of primary cardiomyocytes for in vitro studies.

Materials:

Neonatal mice or rats (1-3 days old)

Hanks' Balanced Salt Solution (HBSS)

DMEM for Primary Cell Isolation

Pierce Cardiomyocyte Isolation Enzyme 1 and 2 (or similar enzymatic digestion cocktail)

Fibronectin-coated culture plates

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

Euthanize neonatal pups according to approved animal care protocols.

Excise hearts and place them in ice-cold HBSS.

Mince the heart tissue into small pieces.

Incubate the minced tissue with the enzymatic digestion solution for 30-45 minutes at 37°C

with gentle agitation.

Stop the digestion by adding complete DMEM.

Disrupt the tissue by pipetting up and down approximately 25-30 times to create a single-cell

suspension.

Filter the cell suspension through a cell strainer (40-100 µm) to remove undigested tissue.

Centrifuge the cell suspension to pellet the cells.
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Resuspend the cells in pre-warmed culture medium.

To enrich for cardiomyocytes, pre-plate the cell suspension on an uncoated culture dish for

1-2 hours to allow fibroblasts to adhere.

Collect the non-adherent cardiomyocytes and plate them on fibronectin-coated culture

dishes.

Culture the cardiomyocytes in a standard cell culture incubator.

Conjugation of BCY17901 to ASOs and siRNAs
This protocol provides a general method for conjugating the BCY17901 peptide to

oligonucleotides. Specific linkers and reaction conditions may need to be optimized.

Materials:

Amino-modified ASO or siRNA

BCY17901 with a reactive group (e.g., azide)

Bifunctional linker (e.g., BCN-NHS carbonate)

N,N-dimethylformamide (DMF)

Sodium tetraborate buffer (pH 8.5)

Purification and desalting columns (e.g., SAX and reverse phase)

Procedure:

Dissolve the amino-modified oligonucleotide in sodium tetraborate buffer.

Add the BCN-NHS carbonate dissolved in DMF to the oligonucleotide solution and react to

completion.

Purify the BCN-conjugated oligonucleotide using SAX and desalt using reverse phase

chromatography.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b15583150?utm_src=pdf-body
https://www.benchchem.com/product/b15583150?utm_src=pdf-body
https://www.benchchem.com/product/b15583150?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the BCN-conjugated oligonucleotide in water with a small amount of sodium

tetraborate buffer.

Add the BCY17901-azide dissolved in DMF.

Allow the click chemistry reaction to proceed to completion.

Purify and desalt the final BCY17901-oligonucleotide conjugate.

Delivery of BCY17901-Conjugated Oligonucleotides to
Cultured Cardiomyocytes
Materials:

Cultured primary cardiomyocytes

BCY17901-conjugated ASO or siRNA

Opti-MEM or other serum-free medium

Transfection reagent (optional, for comparison with non-conjugated oligonucleotides)

Procedure:

Prepare a stock solution of the BCY17901-conjugated oligonucleotide in nuclease-free

water.

On the day of transfection, replace the culture medium with fresh, pre-warmed medium.

Dilute the BCY17901-conjugated oligonucleotide to the desired final concentration in serum-

free medium.

Add the diluted conjugate drop-wise to the cardiomyocyte culture.

Gently rock the plate to ensure even distribution.

Incubate the cells for the desired period (e.g., 24-72 hours) before analysis.
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Quantitative RT-PCR (qRT-PCR) for Gene Expression
Analysis
Materials:

TRIzol reagent or other RNA extraction kit

Reverse transcription kit

SYBR Green or TaqMan-based qPCR master mix

Gene-specific primers

qPCR instrument

Procedure:

Lyse the cultured cardiomyocytes and extract total RNA according to the manufacturer's

protocol.

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Set up the qPCR reaction with the cDNA, qPCR master mix, and gene-specific primers for

the target gene and a housekeeping gene (e.g., GAPDH).

Run the qPCR reaction on a real-time PCR system.

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression.

In Situ Hybridization (ISH) for RNA Detection
Materials:

Cardiomyocyte cultures on coverslips or heart tissue sections

Paraformaldehyde (PFA) for fixation

Proteinase K
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Hybridization buffer

Labeled antisense RNA probe for the target gene

Wash buffers

Detection reagents (e.g., anti-digoxigenin antibody conjugated to an enzyme)

Substrate for the enzyme

Procedure:

Fix the cells or tissue with 4% PFA.

Permeabilize the samples with proteinase K.

Pre-hybridize the samples in hybridization buffer.

Hybridize with the labeled probe overnight at the appropriate temperature.

Perform stringent washes to remove unbound probe.

Incubate with the detection antibody.

Add the substrate to visualize the location of the target RNA.

Image the samples using a microscope.

Immunohistochemistry (IHC) for Protein Detection
Materials:

Cardiomyocyte cultures on coverslips or heart tissue sections

PFA for fixation

Permeabilization buffer (e.g., PBS with Triton X-100)

Blocking buffer (e.g., PBS with BSA and serum)
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Primary antibody against the target protein

Fluorescently labeled secondary antibody

DAPI for nuclear counterstaining

Mounting medium

Procedure:

Fix the cells or tissue with 4% PFA.

Permeabilize the samples.

Block non-specific antibody binding.

Incubate with the primary antibody overnight at 4°C.

Wash to remove unbound primary antibody.

Incubate with the fluorescently labeled secondary antibody.

Counterstain the nuclei with DAPI.

Mount the coverslips or sections and image using a fluorescence microscope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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